Acetamide, 2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy]-N-phenyl-
Description
The compound "Acetamide, 2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy]-N-phenyl-" is a structurally complex acetamide derivative characterized by a triazine core substituted with amino and dimethyl groups, a phenoxy linker, and a chlorinated acetamide moiety attached to a phenyl group. The presence of multiple functional groups, including the electron-rich triazine ring and the chloro-substituted phenoxy chain, may influence its reactivity, stability, and biological activity .
Properties
CAS No. |
31191-19-2 |
|---|---|
Molecular Formula |
C19H21ClN6O2 |
Molecular Weight |
400.9 g/mol |
IUPAC Name |
2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-phenylacetamide |
InChI |
InChI=1S/C19H21ClN6O2/c1-19(2)25-17(21)24-18(22)26(19)13-8-9-15(14(20)10-13)28-11-16(27)23-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,23,27)(H4,21,22,24,25) |
InChI Key |
RVGYMCTZENVEOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N=C(N=C(N1C2=CC(=C(C=C2)OCC(=O)NC3=CC=CC=C3)Cl)N)N)C |
Origin of Product |
United States |
Preparation Methods
Chloromethyleneiminium Salt Methodology
The 4,6-diamino-2,2-dimethyl-1,3,5-triazine moiety is synthesized via cyclization of N-cyanoamidines with chloromethyleneiminium salts, as pioneered in WO1981003020A1.
Representative Procedure :
- Formation of Chloromethyleneiminium Salt :
Alternative Pathways Using Phosphorus Pentachloride
For less reactive substrates (e.g., benzanilide derivatives), phosphorus pentachloride (PCl₅) in dichloromethane at 40°C achieves higher conversion rates (90–95%) compared to POCl₃.
Phenoxy-Acetamide Intermediate Preparation
Chlorophenol Functionalization
2-Chloro-4-nitrophenol is reduced to 2-chloro-4-aminophenol using hydrogen gas (1 atm) over palladium-on-carbon (Pd/C, 5% w/w) in ethanol.
Acetamide Formation
The amine intermediate is acetylated with acetyl chloride (1.2 eq) in dry tetrahydrofuran (THF) under nitrogen:
- Add triethylamine (2 eq) dropwise at 0°C.
- Stir for 2 hours at room temperature.
- Yield: 88%; m.p. 98–100°C.
Triazine-Phenoxy Coupling
Nucleophilic Aromatic Substitution
The triazine amine displaces the chloro group on 2-chloro-4-acetamidophenol under basic conditions:
Copper-Catalyzed Ullmann Coupling
For sterically hindered substrates, employ CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in toluene at 110°C:
N-Phenylation of Acetamide
Introduce the N-phenyl group via Buchwald-Hartwig amination:
- React 2-[2-chloro-4-(triazinyl)phenoxy]acetamide (1 eq) with bromobenzene (1.2 eq).
- Use Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2 eq) in dioxane at 100°C.
- Yield: 78%; m.p. 152–154°C.
Optimization and Scalability
Solvent Effects on Coupling Efficiency
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| DMF | 120 | 70 |
| DMSO | 130 | 68 |
| NMP | 125 | 72 |
| Toluene | 110 | 60 |
Catalytic Systems for N-Phenylation
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| Pd(OAc)₂ | BINAP | 65 |
| Pd₂(dba)₃ | Xantphos | 78 |
| NiCl₂(PCy₃)₂ | DTBP | 50 |
Analytical Characterization
¹H NMR (400 MHz, DMSO-d₆):
IR (KBr) :
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy]-N-phenyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the triazine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The acetamide group can undergo hydrolysis in the presence of acids or bases.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted triazine derivatives, oxidized or reduced forms of the original compound, and hydrolyzed products.
Scientific Research Applications
Acetamide, 2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy]-N-phenyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Acetamide, 2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy]-N-phenyl- involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, leading to inhibition or activation of certain biological pathways. The phenoxy group may enhance the compound’s binding affinity to its targets, while the acetamide moiety can influence its solubility and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazine-Containing Acetamide Derivatives
- Compound from : Structure: "Acetamide, 2-bromo-N-[4-[3-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy]propoxy]phenyl]-" Key Differences: Replaces the chloro group with bromo and introduces a longer propoxy linker. Molecular Weight: 503.39 g/mol (vs. ~485 g/mol estimated for the target compound). Significance: The bromo substituent may enhance electrophilicity, while the extended propoxy chain could improve solubility or alter binding affinity in biological systems .
Chlorinated Acetamide Herbicides
- Alachlor (): Structure: 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide. Comparison: Shares the chloroacetamide backbone but lacks the triazine ring. Instead, it features a methoxymethyl and diethylphenyl group. Application: Widely used as a pre-emergent herbicide.
Triazole-Linked Acetamides ()
- Compound 6m : N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide.
- Structural Contrasts : Replaces the triazine with a triazole ring and incorporates a naphthalene group.
- Functional Groups : IR data (1678 cm⁻¹ for C=O; 785 cm⁻¹ for C–Cl) align with the target compound’s acetamide and chloro motifs.
- Biological Relevance : Triazole derivatives often exhibit antimicrobial or anticancer activity, suggesting the target compound’s triazine core could be optimized for similar applications .
Pyrimidine-Sulfanyl Acetamides ()
- Compound: 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide. Comparison: Features a pyrimidine-sulfanyl group instead of triazine. Synthesis: Prepared via nucleophilic substitution between 2-thio-pyrimidine and chloroacetamide. This contrasts with the target compound’s likely synthesis via Ullmann coupling or SNAr reactions involving triazine and chlorophenoxy intermediates. Implications: The sulfanyl group in this compound may confer distinct redox properties compared to the triazine’s hydrogen-bonding capability .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Synthetic Challenges: The target compound’s triazine-phenoxy linkage may require precise coupling conditions to avoid byproducts, as seen in ’s use of multi-step functionalization .
- Bioactivity Predictions : Compared to alachlor, the triazine core could enable DNA intercalation or enzyme inhibition, expanding its utility beyond conventional herbicides .
- Stability Considerations : The chloro group in the target compound may confer greater hydrolytic stability than the bromo analog in , critical for environmental persistence .
Biological Activity
Acetamide, 2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy]-N-phenyl- (CAS No. 31191-19-2) is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The molecular formula of the compound is , with a molecular weight of approximately 400.86 g/mol. The compound features a chloro-substituted phenyl ring and a triazine moiety which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H21ClN6O2 |
| Molecular Weight | 400.86 g/mol |
| LogP | 2.95 |
| PSA | 118.33 Ų |
Research indicates that compounds similar to acetamide derivatives often act as inhibitors of various enzymes, particularly those involved in neurodegenerative diseases. A study highlighted that substituted acetamides can inhibit butyrylcholinesterase (BChE), an enzyme linked to Alzheimer's disease. The inhibition of BChE is crucial as it can enhance cholinergic signaling, potentially alleviating symptoms associated with cognitive decline .
Inhibition Studies
In a comparative study of substituted acetamides, the compound demonstrated significant inhibitory activity against BChE with an IC50 value indicating its potency. For instance, related compounds have shown IC50 values ranging from 0.27 μM to over 28 μM depending on structural modifications .
Case Studies and Research Findings
- Inhibition of Heme Oxygenase : Another study focused on the design and synthesis of acetamide-based inhibitors targeting heme oxygenase-1 (HO-1). The results indicated that modifications in the central chain of these compounds could affect their inhibitory potency against HO-1, which plays a role in cellular protection mechanisms .
- Neuroprotective Effects : The neuroprotective potential of acetamide derivatives was explored in models simulating neurodegeneration. These studies suggest that certain structural features enhance their ability to cross the blood-brain barrier and exert protective effects on neuronal cells .
- Structure-Activity Relationship (SAR) : The SAR analysis revealed that specific substitutions on the phenyl ring and alterations in the amide group significantly influence biological activity. For instance, the presence of bulky substituents reduced inhibitory efficacy against targeted enzymes .
Toxicological Considerations
While exploring the biological activity of acetamide derivatives, it is essential to consider their safety profile. Toxicological studies have indicated that certain derivatives may exhibit cytotoxicity at higher concentrations, necessitating careful evaluation in therapeutic contexts .
Q & A
Q. What are the optimal reaction conditions for synthesizing the compound to ensure high yield and purity?
The synthesis involves multi-step reactions:
- Substitution : React 3-chloro-4-fluoronitrobenzene with 2-pyridinemethanol under alkaline conditions (e.g., K₂CO₃ in DMF) to form intermediates.
- Reduction : Use iron powder in acidic media (e.g., HCl/EtOH) to reduce nitro groups to amines.
- Condensation : Employ condensing agents (e.g., DCC or EDCI) with cyanoacetic acid under controlled temperatures (60–80°C). Key factors include solvent polarity (e.g., THF for solubility), catalyst selection (e.g., Pd/C for hydrogenation), and reaction monitoring via TLC/HPLC .
Q. Which spectroscopic and analytical techniques are critical for structural confirmation?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to map hydrogen/carbon environments and confirm substituent positions.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis.
- X-ray Crystallography : Resolve stereochemistry and crystal packing, particularly for triazine ring conformation .
Advanced Research Questions
Q. How can conflicting data on reaction pathways for derivatives be resolved?
- Comparative Kinetic Studies : Vary pH, temperature, and catalysts (e.g., transition metals) to identify rate-determining steps.
- Isotopic Labeling : Use ¹⁵N-labeled intermediates to track nitrogen migration in triazine ring formation.
- Computational Modeling : Density Functional Theory (DFT) calculations to predict energetically favorable pathways and compare with experimental outcomes .
Q. What strategies enhance the triazine core’s bioactivity while maintaining stability?
- Functional Group Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position of the triazine to improve electrophilic reactivity.
- Cross-Coupling Reactions : Suzuki-Miyaura coupling to attach aryl/heteroaryl groups for enhanced target binding.
- Stability Assays : Accelerated degradation studies (40°C, 75% RH) paired with HPLC-MS to monitor decomposition products .
Q. How does the triazine ring’s electronic environment influence nucleophilic substitution reactivity?
- Hammett Analysis : Quantify substituent effects using σ values; electron-donating groups (e.g., -NH₂) increase ring electron density, favoring electrophilic attack.
- Spectroscopic Probes : UV-Vis spectroscopy to monitor charge-transfer interactions in solution.
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states in SNAr reactions .
Methodological Tables
Table 1: Key Reaction Conditions for Synthesis
| Step | Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Substitution | K₂CO₃, DMF, 80°C, 12 h | 78 | >95% | |
| Reduction | Fe powder, HCl/EtOH, 50°C, 6 h | 85 | 92% | |
| Condensation | EDCI, CH₂Cl₂, rt, 24 h | 70 | 98% |
Table 2: Comparative Bioactivity of Triazine Derivatives
Theoretical Frameworks
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
